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Compound of Interest

Compound Name: TD-106

Cat. No.: B15543370 Get Quote

A Note on Nomenclature: The designation "TD-106" is associated with multiple investigational

agents in oncology. This document provides detailed application notes for two distinct

therapeutic candidates with similar identifiers, given the ambiguity of the term. Researchers

should verify the specific molecule of interest for their studies.

Candidate 1: ADG106 - A CD137 (4-1BB) Agonistic Antibody

Mechanism of Action: ADG106 is a fully human agonistic anti-CD137 monoclonal antibody.

CD137 is a costimulatory molecule expressed on activated T cells and natural killer (NK)

cells. By binding to and activating CD137, ADG106 enhances the proliferation and effector

functions of these immune cells, promoting an anti-tumor immune response.[1][2][3] This

mechanism makes it a promising candidate for combination with immune checkpoint

inhibitors.

Candidate 2: RXDX-106 - A Pan-TAM (TYRO3, AXL, MER) Kinase Inhibitor

Mechanism of Action: RXDX-106 is a small-molecule inhibitor of the TAM family of receptor

tyrosine kinases. These kinases are implicated in cancer progression and the suppression of

innate immunity. By inhibiting TAM kinases on myeloid cells within the tumor

microenvironment, RXDX-106 can shift the balance from an immunosuppressive to an

immunostimulatory state, thereby activating both innate and adaptive anti-tumor immunity.[4]

[5][6] This immunomodulatory activity suggests a synergistic potential when combined with

checkpoint inhibitors.[4][7]
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Application Note 1: ADG106 in Combination with
Anti-PD-1 Therapy
Introduction: This application note details the use of ADG106 in combination with an anti-PD-1

monoclonal antibody, such as toripalimab or pembrolizumab, for the treatment of advanced

solid tumors. The rationale for this combination is the dual approach of enhancing T-cell co-

stimulation via CD137 agonism while simultaneously blocking the PD-1/PD-L1 inhibitory axis,

potentially leading to a more robust and durable anti-tumor immune response.[1][3]

Data Presentation: Clinical Trial Results Summary

A Phase 1b/2 clinical trial evaluated the safety and efficacy of ADG106 in combination with

toripalimab in patients with advanced malignancies.[1]

Parameter Value

Overall Disease Control Rate 29.2% (7 out of 24 patients)[1]

Partial Response (PR) 1 patient[1]

Duration of Response (in PR patient) 17.6 months[1]

Progression-Free Survival (in PR patient) 24.5 months[1]

Grade ≥ 3 Treatment-Related Adverse Events 16% (4 out of 25 patients)[1]

Mandatory Visualization:
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ADG106 and Anti-PD-1 Combination Pathway

Experimental Protocols: Clinical Trial Methodology Outline

The following is a generalized protocol based on the Phase 1b/2 study of ADG106 with

toripalimab.[1]

Patient Population: Eligible patients with advanced solid tumors who have progressed on

standard therapies.

Treatment Regimen:

ADG106 administered intravenously at doses ranging from 0.75 to 3 mg/kg.[1]

Toripalimab administered at a fixed dose of 240 mg.[1]

Both agents administered every 3 weeks.[1]

Safety and Tolerability Assessment:

Monitor for dose-limiting toxicities (DLTs) during the first cycle of treatment.

Record all adverse events (AEs) and grade them according to Common Terminology

Criteria for Adverse Events (CTCAE).
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Efficacy Evaluation:

Tumor assessments performed at baseline and every 6-9 weeks using Response

Evaluation Criteria in Solid Tumors (RECIST 1.1).

Pharmacodynamic and Biomarker Analysis:

Collect peripheral blood at baseline and on-treatment to analyze changes in:

Soluble CD137 levels.

Populations of immune cells (T cells, NK cells).[1]

Cytokine levels (e.g., IFN-γ, TNFα, IL-6).[1]

Application Note 2: RXDX-106 in Combination with
Anti-PD-1 Therapy
Introduction: This application note describes a preclinical research protocol for evaluating the

synergistic anti-tumor activity of RXDX-106, a pan-TAM inhibitor, in combination with an anti-

PD-1 antibody. The inhibition of TAM kinases by RXDX-106 is hypothesized to reverse the

immunosuppressive tumor microenvironment, thereby enhancing the efficacy of PD-1

blockade.[4][7]

Data Presentation: Preclinical Efficacy Data Summary

The following table summarizes representative data from a syngeneic mouse tumor model

(e.g., MC38 colon adenocarcinoma) treated with RXDX-106 and an anti-PD-1 antibody.[4]
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Treatment Group
Tumor Growth Inhibition
(TGI)

Key Immunophenotypic
Change

Vehicle Control Baseline -

RXDX-106 Monotherapy Partial TGI (<60%)[4]
Increased M1-polarized

macrophages[4]

Anti-PD-1 Monotherapy Partial TGI
Increased activated CD8+ T-

cells

RXDX-106 + Anti-PD-1 Enhanced TGI and Survival[4]
Increased CD8+ T-cell function

(IFNγ production)[4]

Mandatory Visualization:
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Preclinical Workflow for RXDX-106 Combination Study

Experimental Protocols: In Vivo Syngeneic Model

This protocol outlines a typical experiment to test the combination of RXDX-106 and an anti-

PD-1 antibody in a mouse model.
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Cell Culture: Maintain MC38 colon adenocarcinoma cells in appropriate culture medium.

Animal Model: Use female C57BL/6 mice, 6-8 weeks of age.

Tumor Implantation:

Subcutaneously inject 1 x 10^6 MC38 cells into the flank of each mouse.

Monitor tumor growth with calipers.

Treatment Protocol:

When tumors reach an average size of 100-150 mm³, randomize mice into four treatment

groups (n=10 per group):

Group 1: Vehicle control (oral gavage).

Group 2: RXDX-106 (e.g., 50 mg/kg, oral gavage, daily).

Group 3: Anti-mouse PD-1 antibody (e.g., 200 µg, intraperitoneal injection, twice

weekly).

Group 4: RXDX-106 + Anti-PD-1 antibody (dosed as in groups 2 and 3).

Efficacy Assessment:

Measure tumor volume 2-3 times per week.

Monitor animal body weight and overall health.

Euthanize mice when tumors exceed a predetermined size or if signs of morbidity appear.

Immunophenotyping by Flow Cytometry:

At the end of the study (or at a specified time point), harvest tumors and spleens.

Prepare single-cell suspensions.
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Stain with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3,

CD4, CD8, F4/80, CD11c, Gr-1) to analyze changes in immune cell populations within the

tumor microenvironment.[4]

Statistical Analysis:

Compare tumor growth curves between groups using appropriate statistical methods (e.g.,

two-way ANOVA).

Analyze survival data using Kaplan-Meier curves and log-rank tests.

Compare immune cell populations between groups using t-tests or ANOVA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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